

The Chemical Architecture of Coccinelline: A Deep Dive into its Structure and Stereochemistry

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Compound of Interest

Compound Name: Coccinelline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coccinelline, a fascinating tricyclic alkaloid, serves as a potent defensive agent for ladybird beetles of the *Coccinella* genus. This guide provides a comprehensive exploration of its intricate chemical structure and stereochemistry, offering valuable insights for professionals in chemical research and drug development.

Chemical Structure: A Fused Tricyclic System

Coccinelline is the N-oxide of precoccinelline.^[1] Its core structure is a 2-methylperhydro-9b-azaphenalene skeleton.^[1] This unique architecture consists of three fused six-membered rings, creating a compact and rigid molecular framework.

The systematic IUPAC name for precoccinelline is (1R,5S)-3-methyl-13-azatricyclo[7.3.1.0^{5,13}]tridecane.^[2] **Coccinelline**, as the N-oxide, features an oxygen atom coordinated to the central nitrogen atom.

Key Structural Features:

- **Tricyclic System:** Three fused saturated six-membered rings.
- **Bridgehead Nitrogen:** A nitrogen atom is located at a bridgehead position, common to all three rings.

- **Methyl Group:** A methyl substituent is present at the C-2 position.
- **N-Oxide Functionality:** The nitrogen atom is oxidized, a feature that distinguishes it from its precursor, **precoccinelline**.

Stereochemistry: A Precisely Defined 3D Arrangement

The stereochemistry of **Coccinelline** is crucial to its biological activity and is defined by the specific spatial arrangement of its atoms. The fusion of the three rings can lead to several possible stereoisomers. In **Coccinelline**, the rings are fused in a specific conformation that results in a relatively flat molecular shape.^[1]

The absolute configuration of the chiral centers in **Coccinelline** has been determined through extensive spectroscopic and crystallographic studies. The relative stereochemistry of the ring junctions is a defining characteristic of this class of alkaloids.

Quantitative Structural Data

The precise geometric parameters of the **Coccinelline** molecule have been elucidated through X-ray crystallography. These data provide a quantitative description of the bond lengths and angles within the molecule.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	P212121	[3]
Unit Cell Dimensions	a = 12.34 Å, b = 13.56 Å, c = 7.65 Å	[3]
O-O distance (hemihydrochloride)	2.43 Å	[3]

Table 1: Crystallographic Data for **Coccinelline** Hemihydrochloride

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides detailed information about the chemical environment of each atom in the molecule.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
¹ H NMR	Data not fully available in a single source		
¹³ C NMR (CDCl ₃)	See detailed assignments in reference[1]		

Table 2: NMR Spectroscopic Data for **Coccinelline**. A comprehensive assignment of the ¹H and ¹³C NMR spectra for **Coccinelline** and its related alkaloids has been published.[1]

Experimental Protocols

The structural elucidation of **Coccinelline** has relied on a combination of isolation from natural sources and characterization using advanced analytical techniques.

Isolation and Purification

- Source: **Coccinelline** is typically isolated from the hemolymph of ladybird beetles, such as *Coccinella septempunctata*. [2]
- Extraction: The beetles are often agitated in a solvent like methanol or ethanol to prompt the release of the defensive alkaloids from their leg joints.
- Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure **Coccinelline**.

Structural Elucidation Methodologies

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule. [4]

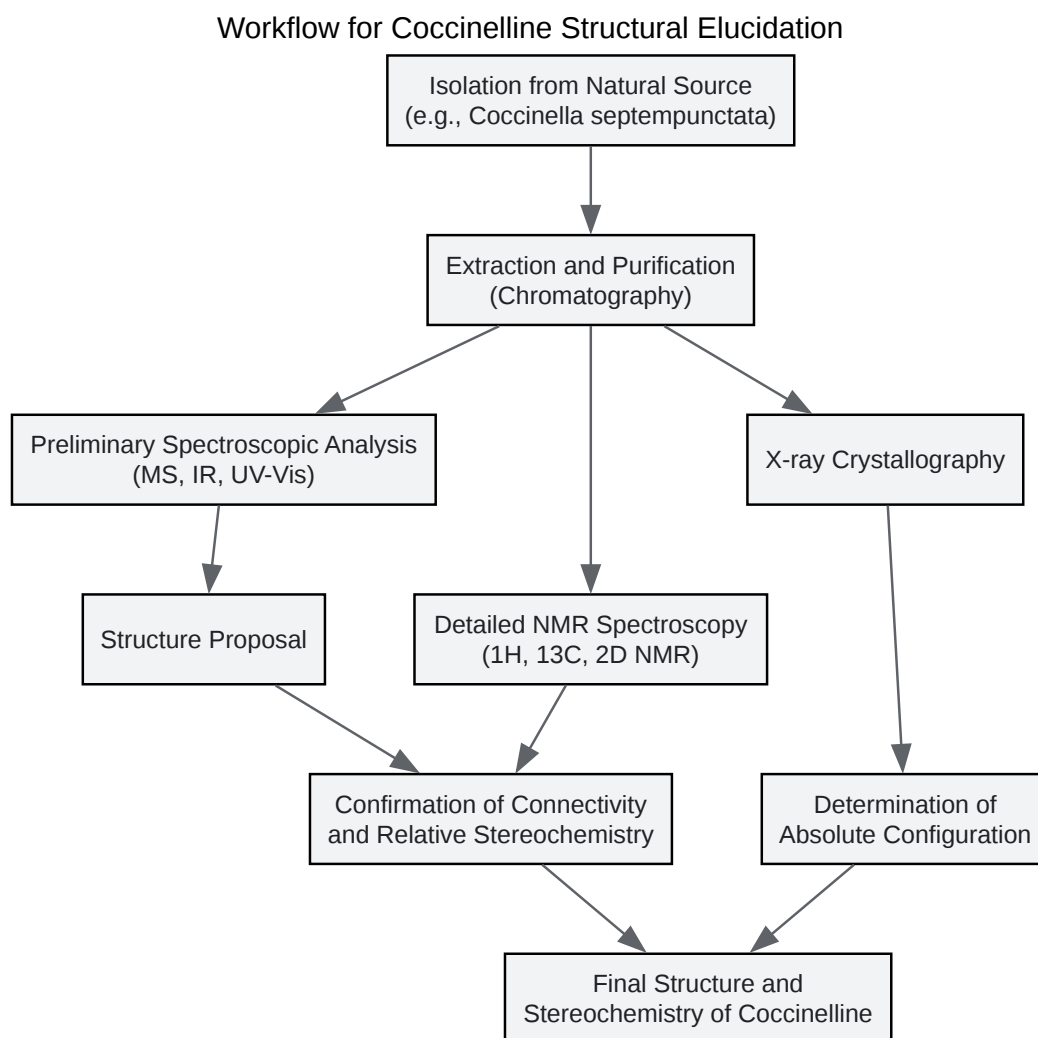
- Crystallization: Pure **Coccinelline** is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. For **Coccinelline**, crystals of its hemihydrochloride salt were used for analysis.[3]
- Data Collection: A single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[5]
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined.[5] This model is then refined to best fit the experimental data, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.[4]

NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

- Sample Preparation: A small amount of purified **Coccinelline** is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: A suite of NMR experiments is performed, including:
 - ¹H NMR: To identify the different types of protons and their neighboring atoms.
 - ¹³C NMR: To identify the different types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to determine long-range correlations, which helps in assembling the molecular structure.
- Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce the relative stereochemistry. A detailed analysis of the ¹H and ¹³C NMR spectra of **Coccinelline** has been instrumental in confirming its structure.[1]

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the determination of the chemical structure and stereochemistry of **Coccinelline**.



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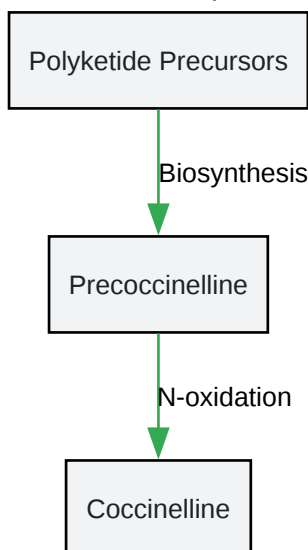
Caption: Logical workflow for the structural elucidation of **Coccinelline**.

Biosynthesis and Relationship to Precoccinelline

Coccinelline is biosynthesized in ladybird beetles from its immediate precursor, **precoccinelline**, through an N-oxidation reaction.[1] The biosynthesis of **precoccinelline** is thought to proceed through a polyketide pathway.[2]

The following diagram illustrates the relationship between precoccinelline and **Coccinelline**.

Biosynthetic Relationship of Coccinelline



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Caption: Biosynthetic conversion of precoccinelline to **Coccinelline**.

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